2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene

Transporter inhibition ADME-Tox Drug-drug interaction

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene (CAS 51093-88-0, also known as 3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline) is a polycyclic heteroaromatic compound characterized by a fused tetraazaphenanthrene core with a 4-pyridyl substituent. It possesses a molecular formula of C15H9N5 and a molecular weight of 259.265 g/mol.

Molecular Formula C15H9N5
Molecular Weight 259.27 g/mol
CAS No. 51093-88-0
Cat. No. B12651777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene
CAS51093-88-0
Molecular FormulaC15H9N5
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=NC=C4
InChIInChI=1S/C15H9N5/c1-2-4-12-11(3-1)14-13(9-17-12)18-15(20-19-14)10-5-7-16-8-6-10/h1-9H
InChIKeyMQGGKZCZWVKCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene (CAS 51093-88-0): A Key Heterocyclic Building Block and Specialized Ligand for Medicinal Chemistry and Inorganic Complexation


2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene (CAS 51093-88-0, also known as 3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline) is a polycyclic heteroaromatic compound characterized by a fused tetraazaphenanthrene core with a 4-pyridyl substituent [1]. It possesses a molecular formula of C15H9N5 and a molecular weight of 259.265 g/mol [2]. The compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, with reported applications as a pharmaceutical building block, a ligand for transition metal complexes, and a subject of investigation for its potential biological activities, including enzyme inhibition [REFS-3, REFS-4].

Why Procuring 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene Specifically Matters: Avoiding Uncharacterized Analog Pitfalls


While numerous 1,3,4,9-tetraaza-phenanthrene and triazinoquinoline derivatives exist, their biological and chemical properties are exquisitely sensitive to specific substitution patterns [1]. Subtle changes in the aryl substituent (e.g., methyl, cyclopentyl, phenyl) or the degree of ring saturation can dramatically alter target binding affinity, enzyme inhibition potency, and metal chelation geometry [REFS-2, REFS-3]. Generic substitution based on a shared core scaffold is therefore scientifically unsound, as even structurally close analogs often exhibit non-overlapping activity profiles and distinct physicochemical properties (e.g., LogP, PSA) [4]. This necessitates the use of precisely defined, CAS-verified material like 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene for reproducible research and development.

Quantitative Differentiation of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene Against Key Analogs and Alternatives


Weak Human OCT1 Inhibition Compared to the Reference Inhibitor Quinidine

In a functional uptake assay using HEK293 cells expressing human OCT1 (SLC22A1), 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene inhibited the uptake of the fluorescent substrate ASP+ with an IC50 of 138,000 nM (138 µM) [1]. In contrast, the reference OCT1 inhibitor quinidine exhibits a significantly lower IC50 of 16.8 µM (16,800 nM) under comparable conditions for MPP+ uptake [2]. This indicates the target compound is an 8.2-fold weaker OCT1 inhibitor than quinidine.

Transporter inhibition ADME-Tox Drug-drug interaction

Distinct Enzyme Inhibition Profile: Weak Dihydroorotase Inhibition vs. Other Azaphenanthrenes

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene was evaluated for its ability to inhibit dihydroorotase (DHOase), an enzyme in pyrimidine biosynthesis, using a murine Ehrlich ascites cell extract assay. It exhibited a high IC50 of 180,000 nM (180 µM) at pH 7.37, indicating very weak inhibition [1]. This contrasts with other tetraazaphenanthrene derivatives that have been reported to inhibit various enzymes (e.g., lipoxygenase, cyclooxygenase) with higher potency, demonstrating that this specific substitution pattern yields a distinct and notably weak DHOase inhibition profile [2].

Enzyme inhibition Pyrimidine biosynthesis Cancer metabolism

Unique Physicochemical Signature (LogP, PSA) Among Triazinoquinoline Analogs

The compound's calculated partition coefficient (cLogP) is 2.635 and its topological polar surface area (PSA) is 64.45 Ų [1]. This physicochemical profile is distinct from closely related 3-substituted as-triazino[5,6-c]quinoline derivatives. For example, the 3-methyl analog (3-methyl-[1,2,4]triazino[5,6-c]quinoline) would exhibit a significantly lower cLogP due to the smaller, non-aromatic methyl substituent, which alters its predicted membrane permeability and solubility [2]. The specific combination of LogP and PSA for the pyridin-4-yl derivative places it in a unique chemical space relevant for optimizing both passive permeability and avoiding efflux.

Lipophilicity Drug-likeness ADME prediction

Antifungal Activity Potential as Part of a Triazinoquinoline Class

The 3-substituted as-triazino[5,6-c]quinoline scaffold, to which 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene belongs, was reported in a 1974 study to possess antifungal properties [1]. While the 2-pyridin-4-yl derivative itself was not specifically tested, the class-level inference suggests that substitution at the 3-position of the triazinoquinoline ring is critical for modulating this activity. The presence of the pyridin-4-yl group distinguishes this compound from the methyl, phenyl, and cyclopentyl analogs that were part of the original antifungal evaluation [2], offering a distinct vector for structure-activity relationship (SAR) exploration.

Antifungal Antimicrobial Structure-activity relationship

Coordination Chemistry: Pyridyl vs. Cyclopentyl Substitution for Metal Complex Formation

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene offers a bidentate or tridentate chelating motif through its tetraazaphenanthrene core, with an additional potential monodentate coordination site at the pyridin-4-yl nitrogen [1]. This contrasts sharply with analogs like 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene, where the cyclopentyl group is a non-coordinating, hydrophobic moiety that only influences solubility and steric bulk [2]. The target compound's pyridyl group can participate in metal binding, enabling the formation of polynuclear complexes or providing a handle for further functionalization, whereas the cyclopentyl analog cannot engage in such secondary coordination.

Coordination chemistry Ruthenium complexes Ligand design

Optimal Research and Procurement Scenarios for 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene Based on Differentiated Evidence


ADME-Tox Screening Panels: Using a Weak OCT1 Inhibitor as a Control

In vitro ADME-Tox panels assessing drug-transporter interactions require a spectrum of inhibitor potencies. 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene, with its quantified, weak IC50 of 138 µM against human OCT1 [1], serves as an ideal low-potency control or calibrator. It provides a clearly defined baseline that is 8.2-fold less potent than quinidine [2], allowing researchers to benchmark the inhibition potential of novel chemical entities without the confounding effects of a strong inhibitor.

Medicinal Chemistry: Scaffold Hopping and SAR Studies for Enzyme Inhibitors

The compound's demonstrated weak inhibition of dihydroorotase (IC50 = 180 µM) [1] and its association with the antifungal triazinoquinoline class [2] make it a valuable scaffold for structure-activity relationship (SAR) exploration. Researchers can modify the pyridin-4-yl substituent or the tetraaza core to probe for enhanced potency and selectivity. Its distinct physicochemical profile (cLogP = 2.635, PSA = 64.45 Ų) provides a starting point that is already differentiated from simpler alkyl-substituted analogs, guiding medicinal chemistry optimization toward favorable drug-like properties.

Coordination Chemistry: Synthesis of Heteroleptic Polynuclear Metal Complexes

In contrast to cyclopentyl-substituted tetraazaphenanthrenes which lack an auxiliary binding site [1], 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene offers a unique dual-function ligand architecture [2]. Its tetraazaphenanthrene core can act as a primary bidentate chelator, while the distal pyridin-4-yl nitrogen is available for secondary coordination to a second metal center or for post-complexation functionalization. This enables the construction of heterometallic assemblies and supramolecular structures that are unattainable with non-coordinating alkyl analogs.

Organic Synthesis: A Versatile Heterocyclic Building Block

As documented by major chemical suppliers, this compound is a reactant for the synthesis of survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors [1]. Its specific substitution pattern is a prerequisite for these advanced intermediates. Procurement of this precise CAS-verified material ensures synthetic fidelity, as substitution with a methyl or cyclopentyl analog would fundamentally alter the synthetic outcome and the biological activity of the final target molecules.

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